An In-depth Technical Guide to 2-Bromoanthracene: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Bromoanthracene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromoanthracene, a pivotal chemical compound in the fields of organic electronics and pharmaceutical development. As a brominated derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), its unique structure and reactivity make it a valuable building block for advanced materials and therapeutic agents.[1] This document details its chemical and physical properties, molecular structure, synthesis protocols, and key applications, offering a technical resource for professionals in research and development.
Chemical and Physical Properties
2-Bromoanthracene is a pale yellow solid at room temperature.[1][2][3] Its rigid, planar structure and large conjugated system are foundational to its notable luminescent and electrochemical properties.[2] These characteristics make it a sought-after precursor in the synthesis of high-performance organic materials.[2][4]
Table 1: Physicochemical Properties of 2-Bromoanthracene
| Property | Value | Source |
| Appearance | Pale Yellow Solid | [1][2][3] |
| Molecular Formula | C₁₄H₉Br | [1][2][5] |
| Molecular Weight | 257.13 g/mol | [1][3] |
| Melting Point | 220 °C | [1][6][7] |
| Boiling Point (Predicted) | 389.7 ± 11.0 °C | [1][3] |
| Density (Predicted) | 1.479 ± 0.06 g/cm³ | [2][6] |
| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Very Slightly) | [2][3] |
| Flash Point | 190.306 °C | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
Molecular Structure and Identification
The structure of 2-Bromoanthracene consists of an anthracene backbone with a single bromine atom substituted at the C2 position.[1][8] This specific substitution pattern influences its reactivity, particularly at the highly active 9 and 10 positions, which can be further functionalized to synthesize a variety of derivatives.[2]
Table 2: Structural Identifiers for 2-Bromoanthracene
| Identifier | Value | Source |
| IUPAC Name | 2-bromoanthracene | [5] |
| CAS Number | 7321-27-9 | [1][3][5] |
| SMILES | C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br | [3][9] |
| InChI | InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | [3][5] |
| InChIKey | PYXBCVWIECUMDW-UHFFFAOYSA-N | [2][3][5] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromoanthracene is most commonly achieved through the direct bromination of anthracene.[1] This electrophilic aromatic substitution is typically performed using bromine in a solvent like carbon tetrachloride or chloroform, with a catalyst such as iron or aluminum chloride to ensure selectivity for the 2-position.[1]
A detailed experimental protocol for a related synthesis, starting from 2-bromoanthracene-9,10-dione, is outlined below. This procedure involves the reduction of the dione (B5365651) followed by purification.
Experimental Protocol: Synthesis from 2-Bromoanthracene-9,10-dione [3][10]
-
Preparation of Aluminum Chloride Solution: In a 500 mL three-necked flask, add 275.0 g of diethylene glycol dimethyl ether. Slowly add 68.0 g (0.51 mol) of solid aluminum chloride while maintaining the temperature at 60°C. The addition should take approximately 20 minutes, resulting in a grey or milky white suspension. Cool the mixture to 30°C and set it aside.[3][10]
-
Reaction Mixture Setup: In a separate 1 L three-necked flask, combine 49.2 g (0.17 mol) of 2-bromoanthracene-9,10-dione, 200.0 g of diethylene glycol dimethyl ether, and 27.5 g (0.51 mol) of potassium borohydride (B1222165) with stirring.[3] The mixture will turn into a yellow-green turbid solution.
-
Reduction Reaction: Heat the reaction mixture to 105°C and maintain for 30 minutes. The solution will transition from yellow-green to pink, and finally to a brown turbid solution.[3]
-
Hydrolysis: After the reaction is complete, slowly add the previously prepared aluminum chloride solution to the system, keeping the internal temperature between 90 and 110°C.[3] Once the addition is complete, cool the system rapidly to 40°C in a water bath. Pour the reaction mixture into a solution of concentrated hydrochloric acid, water, and ethanol (B145695) (100 g / 400 g / 300 g). Control the temperature below 60°C during this hydrolysis step, which is accompanied by gas generation.[3][10]
-
Isolation of Crude Product: After hydrolysis, cool the mixture to 25°C and filter. Wash the resulting filter cake with 100.0 g of water and 100.0 g of anhydrous ethanol to obtain the crude yellow product.[3][10]
-
Purification: Mix the crude product with anhydrous ethanol in a 1:10 ratio. Heat to 50-60°C and stir for 1 hour. Cool the mixture to 25-30°C and hold for 30 minutes. Filter the suspension and wash the filter cake with a small amount of anhydrous ethanol to yield the pure white solid product.[3][10] Dry the product at 50°C under vacuum (200 Pa) for 5 hours.[3]
Reactivity and Applications
2-Bromoanthracene is a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom, which serves as a handle for various cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig.[11][12] This allows for the construction of complex organic molecules with tailored properties.[11]
4.1 Organic Electronics In materials science, 2-Bromoanthracene is a key precursor for high-performance organic electronic materials.[12] It is widely used in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[11] Derivatives of 2-Bromoanthracene are used to create blue, greenish-yellow, and white-light emitting materials for displays and lighting.[4] The rigid anthracene core facilitates efficient charge transport, and functionalization via the bromo group allows for fine-tuning of energy levels and emission wavelengths.[11][12] Devices based on its derivatives have demonstrated high hole mobilities.
4.2 Pharmaceutical and Biochemical Applications In the pharmaceutical industry, 2-Bromoanthracene serves as a building block for synthesizing compounds with potential therapeutic value.[1] Research has indicated that some derivatives exhibit antitumor properties, showing significant inhibition of cancer cell proliferation in vitro. It has also been noted for its ability to induce DNA damage, suggesting potential as an anticancer agent.[1] Furthermore, emerging studies suggest that 2-Bromoanthracene may have anti-inflammatory properties by modulating nitric oxide production in macrophages.[1]
Spectroscopic Characterization
The structural elucidation of 2-Bromoanthracene and its derivatives is routinely performed using a suite of spectroscopic techniques.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms on the anthracene skeleton.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying characteristic vibrational modes of the aromatic rings and the C-Br bond.[13][15]
-
UV-Visible (UV-Vis) Spectroscopy: Due to its extended π-conjugated system, 2-Bromoanthracene exhibits distinct absorption and emission spectra, which are useful for studying its photophysical properties.[8][13]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound.[15][16]
Safety and Handling
2-Bromoanthracene is considered a hazardous chemical and requires careful handling.[17] It is classified as causing skin irritation and serious eye irritation.[5][17][18]
-
Precautionary Measures: Use in a well-ventilated area.[7][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side protection, and protective clothing.[6][7][17] Avoid inhalation, ingestion, and contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][17]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][18] If on skin, wash with plenty of water.[7][18] If inhaled, move the person to fresh air.[7][18] Seek medical attention if irritation persists or if you feel unwell.[7]
-
Storage: Store in a sealed container in a dry, cool, and well-ventilated place at room temperature.[1][2][3][17] Keep away from incompatible materials such as strong oxidizing agents.[6][17]
-
Disposal: Dispose of contents and container in accordance with local, state, or national legislation.[7]
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